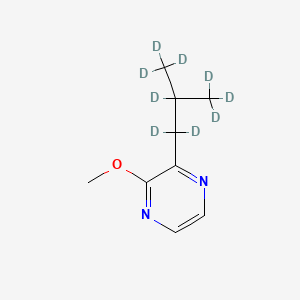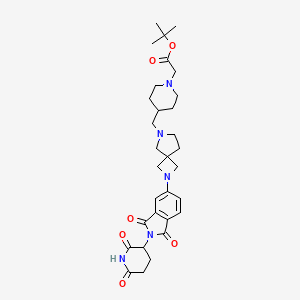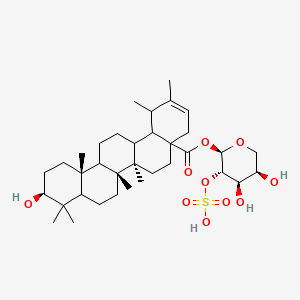
2-Isobutyl-3-methoxypyrazine-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-3-methoxypyrazine-d9 is a deuterated analog of 2-Isobutyl-3-methoxypyrazine, a compound known for its potent bell-pepper odor. The deuterated version is often used in scientific research to study various biochemical processes due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-methoxypyrazine-d9 involves the deuteration of 2-Isobutyl-3-methoxypyrazine. This process typically includes the introduction of deuterium atoms into the molecule, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of deuterated reagents. The final product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyl-3-methoxypyrazine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated analogs of reduced products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-3-methoxypyrazine-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of molecules.
Biology: Employed in metabolic studies to understand the pathways and interactions of biomolecules.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of fragrances and flavorings due to its distinctive odor profile.
Wirkmechanismus
The mechanism of action of 2-Isobutyl-3-methoxypyrazine-d9 involves its interaction with specific molecular targets. In biological systems, it binds to olfactory receptors, triggering a sensory response. In chemical reactions, its deuterated nature allows for the study of reaction kinetics and mechanisms by providing a stable isotope label.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isobutyl-3-methoxypyrazine: The non-deuterated analog with similar odor properties.
3-Isobutyl-2-methoxypyrazine: A structural isomer with a different arrangement of functional groups.
2-Isopropyl-3-methoxypyrazine: Another methoxypyrazine with an isopropyl group instead of an isobutyl group.
Uniqueness
2-Isobutyl-3-methoxypyrazine-d9 is unique due to its deuterated nature, which makes it particularly useful in research applications where stable isotope labeling is required. This property allows for more precise tracking and analysis in various scientific studies.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
175.28 g/mol |
IUPAC-Name |
2-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]-3-methoxypyrazine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3/i1D3,2D3,6D2,7D |
InChI-Schlüssel |
UXFSPRAGHGMRSQ-MLFDDPCISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C1=NC=CN=C1OC |
Kanonische SMILES |
CC(C)CC1=NC=CN=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)


![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)





![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)


![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
